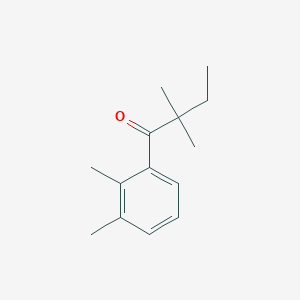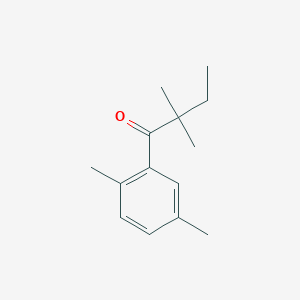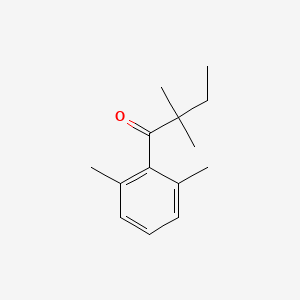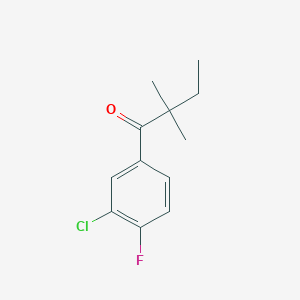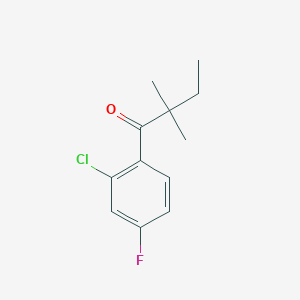
Cyclopentyl 2-trifluoromethylphenyl ketone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyclopentyl 2-trifluoromethylphenyl ketone is a chemical compound with the CAS Number: 898791-64-5 . It has a molecular weight of 242.24 and its IUPAC name is cyclopentyl [2-(trifluoromethyl)phenyl]methanone . The compound is typically a colorless to golden oil .
Molecular Structure Analysis
The InChI code for Cyclopentyl 2-trifluoromethylphenyl ketone is 1S/C13H13F3O/c14-13(15,16)11-8-4-3-7-10(11)12(17)9-5-1-2-6-9/h3-4,7-9H,1-2,5-6H2 .Physical And Chemical Properties Analysis
Cyclopentyl 2-trifluoromethylphenyl ketone is a colorless to golden oil . It has a molecular weight of 242.24 . The carbon-to-oxygen double bond in the carbonyl group is quite polar, which leads to dipole-dipole interactions that significantly affect the boiling points . The solubility of aldehydes and ketones is about the same as that of alcohols and ethers .Applications De Recherche Scientifique
Metal-Dependent Reaction Tuning
Cyclopentylmetal reagents exhibit metal-dependent reaction profiles with ketones, enabling selective reduction or addition reactions. This versatility has been utilized in the asymmetric synthesis of medicinally important compounds. For instance, cyclopentylmagnesium bromide (CPMB) reduces aromatic and aliphatic aldehydes and ketones to alcohols with high diastereoselectivity, while in the presence of ZnCl2, it adds to ketones to give tertiary alcohols with complete diastereoselectivity. This method has been applied to synthesize (+)-alpha-conhydrine and (S)-2-cyclopentyl-2-phenylglycolic acid (Roy et al., 2009).
Enzymatic Cyclopentyl[b]indole Formation
In the context of biosynthesis, ScyC enzyme catalyzes the cyclization and decarboxylation of beta-ketoacid intermediates to form cyclopentyl[b]indole structures, as part of scytonemin (a cyanobacterial sunscreen) biosynthesis. This process demonstrates a unique enzymatic approach to constructing complex organic molecules (Balskus & Walsh, 2009).
Low-Impact Acetalization Reactions
Cyclopentyl methyl ether has been employed as a solvent in the synthesis of 1,3-dioxanes and 1,3-dioxolanes, showcasing an environmentally friendly approach to acetalization reactions. This method uses ammonium salts as catalysts, highlighting the use of cyclopentyl derivatives in green chemistry applications (Azzena et al., 2015).
Nickel-Catalyzed Cycloaddition
Cyclopentyl phenyl ketone and its derivatives have been shown to undergo oxidative addition with nickel catalysts to form key intermediates for cycloaddition reactions. This method facilitates the synthesis of cyclopentane compounds, illustrating the role of cyclopentyl derivatives in facilitating complex chemical transformations (Ogoshi et al., 2006).
[3+2] Cycloadditions with Olefins
A novel method for [3+2] reaction of aryl cyclopropyl ketones with olefins has been developed, utilizing photocatalysis to generate highly substituted cyclopentane ring systems. This process emphasizes the potential of cyclopentyl derivatives in photocatalytic applications and the synthesis of complex organic structures (Lu et al., 2011).
Safety And Hazards
Propriétés
IUPAC Name |
cyclopentyl-[2-(trifluoromethyl)phenyl]methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13F3O/c14-13(15,16)11-8-4-3-7-10(11)12(17)9-5-1-2-6-9/h3-4,7-9H,1-2,5-6H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDYIDWQRBBRPBZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(=O)C2=CC=CC=C2C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13F3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10642571 |
Source


|
| Record name | Cyclopentyl[2-(trifluoromethyl)phenyl]methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10642571 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cyclopentyl 2-trifluoromethylphenyl ketone | |
CAS RN |
898791-64-5 |
Source


|
| Record name | Cyclopentyl[2-(trifluoromethyl)phenyl]methanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898791-64-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cyclopentyl[2-(trifluoromethyl)phenyl]methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10642571 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


